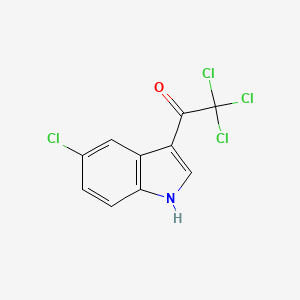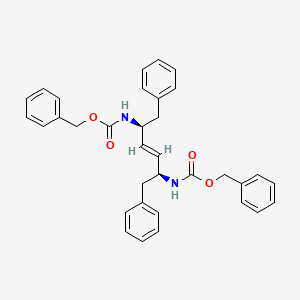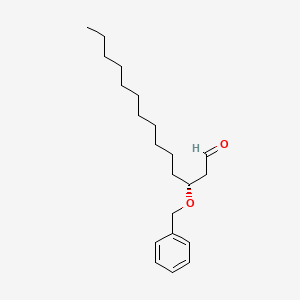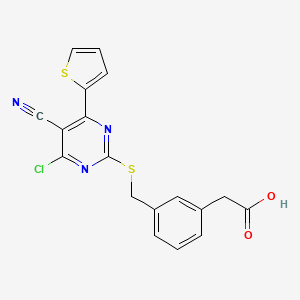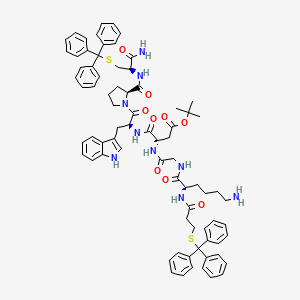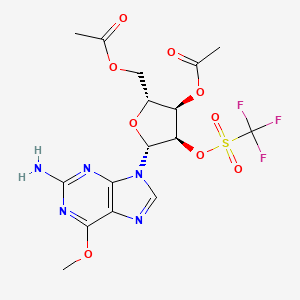![molecular formula C17H36O2Si B11831684 1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one CAS No. 190588-96-6](/img/structure/B11831684.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an undecane chain with a ketone functional group at the sixth position. This compound is often used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)undecan-6-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the ketone functionality at the desired position.
Industrial Production Methods
Industrial production of 1-((tert-Butyldimethylsilyl)oxy)undecan-6-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl ether.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Hydroxyl derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals where the stability of the silyl ether group is advantageous.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)undecan-6-one primarily involves the stability and reactivity of the silyl ether group. The tert-butyldimethylsilyl group provides steric protection to the hydroxyl group, preventing unwanted side reactions. The ketone functionality allows for further chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((tert-Butyldimethylsilyl)oxy)ethane
- 1-((tert-Butyldimethylsilyl)oxy)propane
- 1-((tert-Butyldimethylsilyl)oxy)butane
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one is unique due to its longer carbon chain and the presence of a ketone functional group at the sixth position. This combination of features provides distinct reactivity and stability, making it suitable for specific synthetic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
190588-96-6 |
|---|---|
Molekularformel |
C17H36O2Si |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]oxyundecan-6-one |
InChI |
InChI=1S/C17H36O2Si/c1-7-8-10-13-16(18)14-11-9-12-15-19-20(5,6)17(2,3)4/h7-15H2,1-6H3 |
InChI-Schlüssel |
CLWRROYNXCWRLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)CCCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



